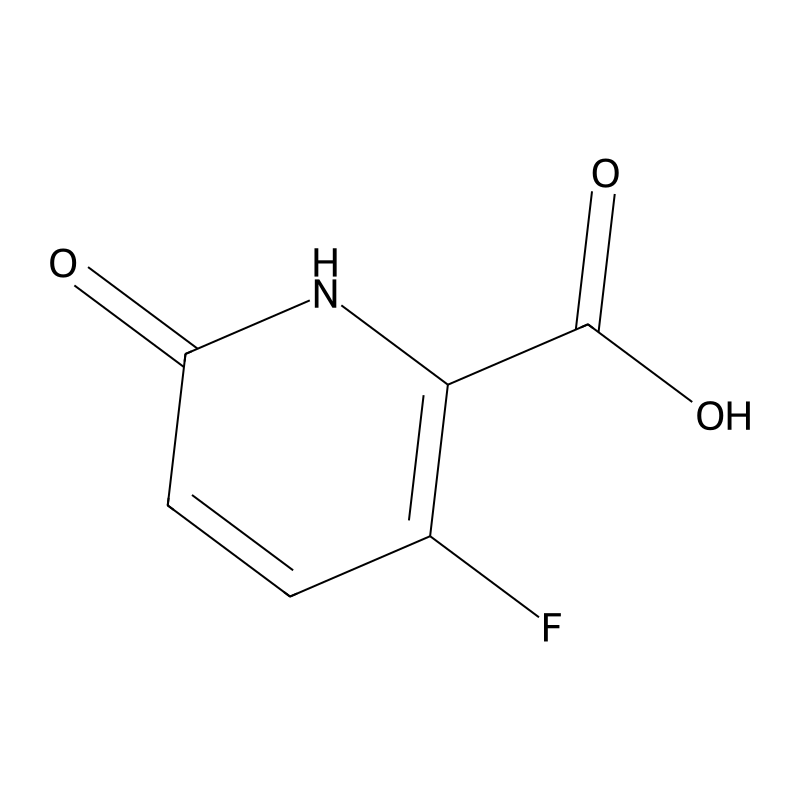

3-Fluoro-6-hydroxypicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Nucleic Acid Research

Scientific Field: Biochemistry and Molecular Biology

Summary of Application: 3-Fluoro-6-hydroxypicolinic acid is utilized in the field of nucleic acid research for the stabilization of nucleic acid strands during mass spectrometry analysis. This compound helps prevent the fragmentation of DNA strands, which is a common issue in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).

Methods of Application: Researchers incorporate 3-Fluoro-6-hydroxypicolinic acid into the nucleic acid strands by substituting the hydrogen atom at the 2’ position of the ribose sugar with a fluorine atom

Results and Outcomes: The use of 3-Fluoro-6-hydroxypicolinic acid in nucleic acid strands has shown to significantly reduce base loss and backbone fragmentation during MALDI-MS analysis. This leads to more accurate and reliable mass spectrometry results, which are crucial for DNA sequencing and other genomic studies .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry

Summary of Application: In environmental chemistry, 3-Fluoro-6-hydroxypicolinic acid is investigated for its potential use in the degradation of harmful environmental pollutants. Its fluorine component is particularly of interest due to its reactivity with various organic compounds.

Methods of Application: The compound is applied to contaminated samples, and its interaction with pollutants is monitored using advanced chromatography and spectrometry techniques. Parameters such as concentration, pH, and temperature are carefully controlled to optimize the reaction conditions.

Results and Outcomes: Preliminary studies indicate that 3-Fluoro-6-hydroxypicolinic acid can facilitate the breakdown of certain pollutants, leading to less toxic byproducts.

Application in Pharmaceutical Research

Scientific Field: Pharmaceutical Sciences

Summary of Application: 3-Fluoro-6-hydroxypicolinic acid is explored for its potential role in drug development, particularly in the synthesis of new pharmaceutical compounds with improved pharmacokinetic properties.

Methods of Application: The acid is used as a building block in the synthesis of novel drug candidates. It undergoes various chemical reactions, including esterification and amidation, to produce derivatives with desired biological activities.

Application in Material Science

Scientific Field: Material Science

Summary of Application: This compound is being studied for its use in the creation of advanced materials, such as polymers and coatings, that require specific electronic and structural properties.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is incorporated into polymer chains or used as a precursor for thin-film coatings. The process involves complex polymerization techniques and precise control over molecular weight and distribution.

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: The compound is used as a reagent in analytical chemistry to enhance the detection of certain analytes in complex mixtures through spectroscopic methods.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is added to samples and acts as a chelating agent, forming complexes with metal ions. These complexes are then analyzed using techniques like UV-Vis spectroscopy and mass spectrometry.

Results and Outcomes: The use of 3-Fluoro-6-hydroxypicolinic acid has improved the sensitivity and selectivity of analytical methods, allowing for the detection of trace amounts of metals in environmental and biological samples.

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of Application: This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and potential therapeutic agents.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid undergoes various organic reactions, such as Suzuki coupling and Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Results and Outcomes: The reactions involving 3-Fluoro-6-hydroxypicolinic acid have been successful in producing a wide array of organic compounds with high yields and purity. This highlights its utility as a synthetic tool in organic chemistry.

Application in Catalysis

Scientific Field: Chemical Engineering

Summary of Application: 3-Fluoro-6-hydroxypicolinic acid is being explored as a catalyst in organic reactions, particularly those that require selective fluorination. Its unique structure allows for specific interactions with substrates, facilitating targeted chemical transformations.

Methods of Application: The compound is used in catalytic amounts in various organic synthesis reactions. It is often paired with other reagents and solvents to optimize its catalytic activity under controlled temperature and pressure conditions.

Results and Outcomes: The use of 3-Fluoro-6-hydroxypicolinic acid as a catalyst has led to increased reaction rates and improved selectivity for the desired products. This has implications for the efficient synthesis of complex organic molecules .

Application in Fluorescence Imaging

Scientific Field: Biomedical Engineering

Summary of Application: This compound is being investigated for its potential use in fluorescence imaging techniques due to its inherent fluorescent properties, which can be useful in tracking biological processes.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is conjugated to biomolecules or used to label cells and tissues. The fluorescence emitted by the compound is then detected using specialized imaging equipment.

Results and Outcomes: Preliminary studies have shown that this compound can serve as an effective fluorescent marker, providing clear and distinct imaging of cellular structures and biological molecules .

Application in Antiviral Research

Scientific Field: Virology

Summary of Application: Researchers are studying 3-Fluoro-6-hydroxypicolinic acid for its potential antiviral properties. The compound’s ability to interact with viral proteins could lead to the development of new antiviral drugs.

Methods of Application: The compound is tested against various viral strains in vitro. It is introduced to viral cultures, and its effects on viral replication and protein function are monitored.

Results and Outcomes: Some studies have indicated that 3-Fluoro-6-hydroxypicolinic acid can inhibit the replication of certain viruses, suggesting its potential as a lead compound in antiviral drug development .

Application in Polymer Chemistry

Scientific Field: Polymer Chemistry

Summary of Application: The acid is used in the design of novel polymers with specific properties, such as increased resistance to degradation or enhanced mechanical strength.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is incorporated into monomers which are then polymerized using various techniques, including free radical and step-growth polymerization.

Results and Outcomes: The resulting polymers exhibit unique properties that are attributed to the presence of the fluorinated picolinic acid moiety, opening up new possibilities in material science and engineering .

Application in Neurochemistry

Scientific Field: Neurochemistry

Summary of Application: This compound is being studied for its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is administered to animal models, and its effects on brain chemistry and behavior are assessed using a variety of neurochemical techniques.

Results and Outcomes: Early research suggests that the compound may influence the activity of certain neurotransmitters, potentially offering a new approach to managing conditions like depression and anxiety .

Application in Agricultural Chemistry

Scientific Field: Agricultural Chemistry

Summary of Application: The compound is being evaluated for its use in agricultural chemistry, particularly as a component in pesticides or herbicides.

Methods of Application: 3-Fluoro-6-hydroxypicolinic acid is synthesized and tested on various plant species and pests. Its efficacy and safety are determined through field trials and laboratory analyses.

Results and Outcomes: Initial findings show that the compound can effectively control certain pests and weeds without causing significant harm to crops or the environment .

3-Fluoro-6-hydroxypicolinic acid is a fluorinated derivative of 6-hydroxypicolinic acid, characterized by the presence of a fluorine atom at the third position of the pyridine ring and a hydroxyl group at the sixth position. This compound belongs to the class of picolinic acids, which are known for their biological and chemical significance. The molecular formula for 3-fluoro-6-hydroxypicolinic acid is C6H5FNO3, and it has a molecular weight of approximately 160.11 g/mol. Its structure contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and environmental chemistry .

The mechanism of action for 3-Fluoro-6-hydroxypicolinic acid is unknown due to a lack of research data.

- Mild skin and eye irritation

- Respiratory tract irritation if inhaled as dust

- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Coupling Reactions: It can be involved in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds .

These reactions highlight its utility as an intermediate in organic synthesis.

Research indicates that 3-fluoro-6-hydroxypicolinic acid exhibits potential biological activities. It has been investigated for:

- Antimicrobial Properties: Some studies suggest that it may possess activity against certain pathogens.

- Chelating Agent: Its ability to form complexes with metal ions can play a role in biological systems, potentially influencing metal ion homeostasis .

- Fluorescence Imaging: The compound's inherent fluorescent properties make it suitable for use in imaging techniques to track biological processes.

The synthesis of 3-fluoro-6-hydroxypicolinic acid can be achieved through several methods:

- Fluorination of 6-Hydroxypicolinic Acid:

- A common approach involves the direct fluorination of 6-hydroxypicolinic acid using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Multistep Synthesis:

The choice of method depends on factors such as yield, purity requirements, and available reagents.

3-Fluoro-6-hydroxypicolinic acid finds applications across various domains:

- Pharmaceutical Development: It is explored as an intermediate in synthesizing novel therapeutic agents with improved pharmacokinetic properties.

- Environmental Chemistry: The compound is studied for its potential role in degrading environmental pollutants due to its reactive nature.

- Analytical Chemistry: It acts as a chelating agent to enhance the detection of metal ions in complex mixtures through spectroscopic methods.

These diverse applications underscore its versatility as a chemical compound.

Interaction studies involving 3-fluoro-6-hydroxypicolinic acid have focused on its behavior with various biological molecules and environmental pollutants:

- Metal Ion Complexation: Research shows that it forms stable complexes with transition metals, which can influence their bioavailability and toxicity.

- Reactivity with Pollutants: Preliminary studies indicate that it may facilitate the breakdown of certain organic pollutants into less harmful byproducts when applied in contaminated environments .

Further studies are needed to elucidate the full scope of its interactions.

Several compounds share structural similarities with 3-fluoro-6-hydroxypicolinic acid. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxypicolinic Acid | Hydroxyl group at position six | Lacks fluorine substitution |

| 2-Fluoropicolinic Acid | Fluorine at position two | Different position of fluorine affects reactivity |

| 3-Hydroxypyridine | Hydroxyl group at position three | No carboxylic acid functionality |

| Picolinic Acid | Base structure without substitutions | Serves as a precursor for many derivatives |

The unique presence of fluorine in 3-fluoro-6-hydroxypicolinic acid significantly alters its chemical reactivity and biological interactions compared to these similar compounds.